2-Amino-1-(2-bromo-5-chlorophenyl)ethanone hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2-bromo-5-chlorophenyl)ethanone hydrochloride typically involves the reaction of 2-bromo-5-chlorobenzaldehyde with an appropriate amine under controlled conditions. One common method includes the use of sodium cyanoborohydride as a reducing agent in the presence of an acid catalyst. The reaction is carried out in a solvent such as methanol or ethanol at a temperature range of 0-5°C to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(2-bromo-5-chlorophenyl)ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl ethanones.
Scientific Research Applications
2-Amino-1-(2-bromo-5-chlorophenyl)ethanone hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool in various therapeutic areas.
Mechanism of Action
The mechanism of action of 2-Amino-1-(2-bromo-5-chlorophenyl)ethanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(2-bromo-4-hydroxy-5-methoxyphenyl)ethanone hydrochloride
- 2-Amino-5-bromopyrimidine
- 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride
Uniqueness
2-Amino-1-(2-bromo-5-chlorophenyl)ethanone hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C8H8BrCl2NO |
---|---|
Molecular Weight |
284.96 g/mol |
IUPAC Name |
2-amino-1-(2-bromo-5-chlorophenyl)ethanone;hydrochloride |
InChI |
InChI=1S/C8H7BrClNO.ClH/c9-7-2-1-5(10)3-6(7)8(12)4-11;/h1-3H,4,11H2;1H |
InChI Key |
FBONKJMSBMRONE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)CN)Br.Cl |
Origin of Product |
United States |
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